Delphinidin
Overview
Description
3,3’,4’,5,5’,7-Hexahydroxyflavylium, also known as delphinidin chloride, is a naturally occurring anthocyanidin. It is a pigment found in various fruits and flowers, contributing to their vibrant colors. This compound is known for its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4’,5,5’,7-Hexahydroxyflavylium typically involves the condensation of appropriate phenolic compounds under acidic conditions. One common method is the reaction of phloroglucinol with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as berries and flowers. The extraction process includes maceration, filtration, and purification steps to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4’,5,5’,7-Hexahydroxyflavylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form leucoanthocyanidins.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Leucoanthocyanidins
Substitution: Alkylated derivatives
Scientific Research Applications
3,3’,4’,5,5’,7-Hexahydroxyflavylium has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant activity and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used as a natural dye in food and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the JAK/STAT3 and MAPK pathways, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- Cyanidin chloride
- Malvidin chloride
- Petunidin chloride
Comparison: While all these compounds are anthocyanidins and share similar antioxidant properties, 3,3’,4’,5,5’,7-Hexahydroxyflavylium is unique due to its higher number of hydroxyl groups, which enhances its antioxidant capacity and makes it more effective in scavenging free radicals .
Biological Activity
Delphinidin is a naturally occurring anthocyanin, a type of flavonoid widely recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other health benefits. The findings discussed are supported by various studies, case reports, and experimental data.
Overview of this compound
This compound is primarily found in fruits and vegetables, contributing to their vibrant colors. It possesses significant health-promoting properties, including:
- Antioxidant Activity : Neutralizes free radicals and reduces oxidative stress.
- Anti-inflammatory Effects : Modulates inflammatory pathways.
- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.
Anticancer Activity
This compound has been extensively studied for its potential anticancer effects across various cancer types. The following table summarizes key findings from recent research.
Case Studies
- Colorectal Cancer : A study demonstrated that this compound significantly inhibited the migration and invasion of colorectal cancer cells (DLD-1) by downregulating integrin αV/β3 expression and interfering with focal adhesion kinase (FAK) signaling. The treatment also led to the upregulation of miR-204-3p, which plays a critical role in regulating cancer cell motility .
- Breast Cancer : Research showed that this compound treatment resulted in increased apoptosis in human breast cancer cells (MDA-MB-231). The mechanism involved chromatin condensation and the activation of apoptotic pathways, indicating its potential as a therapeutic agent for breast cancer prevention .
Antioxidant Properties
This compound exhibits potent antioxidant activity, which helps protect cells from oxidative damage. This property is crucial for preventing chronic diseases such as cancer and cardiovascular diseases. Studies have shown that this compound can scavenge free radicals effectively due to its unique molecular structure, which includes three hydroxyl groups on the B ring .
Anti-inflammatory Effects
This compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-κB. This action contributes to its protective effects against various inflammatory diseases. For instance, it has been shown to reduce the expression of inflammatory markers in animal models of obesity and diabetes .
Neuroprotective Effects
Recent studies indicate that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cognitive function has been attributed to its antioxidant properties .
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRCGUTYDNCLE-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
528-53-0 (chloride) | |
Record name | Delphinidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862123 | |
Record name | Delphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Delphinidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-61-6 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13270-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delphinidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031A4BN94T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Delphinidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
Record name | Delphinidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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